L-amino-acid oxidase

Biocatalysis L-DOPA oxidation kinetic comparison

LAAO (EC 1.4.3.2) is source-defined: substrate scope, kinetics, and expressibility vary fundamentally between snake venom, bacterial, and fungal origins. Generic procurement risks experimental failure. • Snake venom LAAOs: hydrophobic/aromatic L-amino acids preferred. • Bacterial R. opacus LAAO: 39+ substrates validated (Km 15-30 µM). • For >99% ee deracemization: specify recombinant bacterial/ancestral LAAO. • For cytotoxicity assays: request source-of-origin documentation & IC₅₀ verification. • Verify recombinant host (P. pastoris, S. lividans) and request substrate-specific kinetic data.

Molecular Formula
Molecular Weight
Cat. No. B1576251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-amino-acid oxidase
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LAAO Procurement Guide & Enzyme Overview


L-Amino-acid oxidase (LAAO; EC 1.4.3.2) is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with concomitant release of ammonia and hydrogen peroxide . LAAOs are widely distributed across snake venoms, bacteria, fungi, and algae, with snake venom LAAOs (SV-LAAOs) representing the most extensively characterized subfamily . The enzyme operates via a conserved catalytic mechanism involving hydride transfer from the substrate α-carbon to the FAD cofactor, followed by hydrolysis of the imino acid intermediate. From a procurement perspective, LAAO is not a single interchangeable commodity; the source organism fundamentally determines substrate scope, kinetic efficiency, thermal stability, and recombinant expressibility .

1
Source organism dictates substrate scope, kinetics, and thermal stability — not a single interchangeable commodity.
Bacterial vs. venom vs. fungal LAAOs serve distinct workflow needs.
2
Broad-spectrum bacterial LAAOs support diverse amino acid oxidation; venom enzymes favor hydrophobic/aromatic substrates.
Substrate panel verification is essential before procurement.
3
Recombinant expressibility varies — confirm production host (S. lividans, P. pastoris) and soluble activity status.
E. coli insolubility is a known procurement gate.

Why LAAO Cannot Be Generically Substituted


Treating LAAO as a generic commodity ignores profound biochemical divergence between source organisms. Sequence identity between snake venom LAAOs and bacterial LAAOs falls below 24%, driving fundamentally different active-site architectures and substrate preferences . Snake venom LAAOs preferentially oxidize hydrophobic and aromatic L-amino acids such as L-Leu and L-Phe, while the bacterial Rhodococcus opacus LAAO oxidizes 39 of 43 tested L-amino acids with Km values in the 15–30 μM range for substrates including L-Phe, L-Leu, L-citrulline, and L-Lys . Furthermore, the notorious inability to express “true” LAAOs as soluble recombinant proteins in Escherichia coli—a problem not shared by D-amino acid oxidase—creates a hard procurement gate: users must choose between limited native-source purification or validated heterologous hosts such as Streptomyces lividans or Pichia pastoris . These differences render inter-source substitution scientifically indefensible without explicit, application-matched benchmarking.

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Source organism mismatch
Sequence identity below 24% between snake venom and bacterial LAAOs drives divergent active-site architectures and substrate preferences; bacterial enzymes may oxidize 3–4× more substrates than venom counterparts.
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Expression host incompatibility
Most LAAOs cannot be produced as soluble protein in E. coli, requiring specialized hosts like S. lividans or P. pastoris with significantly lower yields compared to DAAO systems.
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Functional logic differs from DAAO
LAAO and DAAO are enantiocomplementary; substituting one for the other in deracemization workflows yields the opposite enantiomer product, making them non-interchangeable.

Quantitative Evidence for LAAO Selection


L-DOPA Oxidation: R. opacus vs. C. adamanteus LAAO

In a direct head-to-head study using L-DOPA as substrate, L-AAO from Rhodococcus opacus demonstrated a catalytic constant (k3) approximately 10-fold higher than that of L-AAO from Crotalus adamanteus venom, alongside a lower Km for L-DOPA, indicating both higher catalytic rate and stronger substrate affinity . The R. opacus enzyme also exhibited only slight substrate inhibition by L-DOPA, whereas the C. adamanteus enzyme did not experience L-DOPA inhibition, a difference with operational implications for fed-batch biotransformations .

L-DOPA oxidation catalytic rate
Head-to-head
R. opacus LAAO shows ~10-fold higher k3 than C. adamanteus venom LAAO, with lower Km for L-DOPA.
Supports higher space-time yield and reduced enzyme loading for α-keto acid production.
Batch enzyme membrane reactor; catalase for H2O2 removal; optimized pH/temp per enzyme.
Biocatalysis L-DOPA oxidation kinetic comparison α-keto acid synthesis

Substrate Spectrum: Broad Bacterial vs. Narrow Venom LAAO

The bacterial LAAO from Rhodococcus opacus DSM 43250 oxidized 39 out of 43 tested L-amino acids, with kinetic parameters determined for 16 substrates revealing Km values in the range of 15–30 μM for L-Phe, L-Leu, L-citrulline, and L-Lys . In contrast, snake venom LAAOs—such as those from Crotalus adamanteus and Bothrops atrox—preferentially oxidize hydrophobic and aromatic L-amino acids (L-Leu, L-Phe, L-Met, L-Arg) with negligible activity toward charged or polar side-chain substrates . At the structural level, the Pseudoalteromonas luteoviolacea CPMOR-1 LAAO showed activity toward 19 of 20 proteinogenic amino acids (all except proline), with kcat/Km values ranging from ~10⁵ M⁻¹·s⁻¹ for Leu, Met, and Gln down to <1 for Gly .

Substrate spectrum breadth
Cross-study comparable
R. opacus: 39 of 43 L-amino acids oxidized; Km 15–30 μM for key substrates.
Snake venoms: ~10–12 hydrophobic/aromatic L-amino acids.
Approximately 3–4× broader substrate scope for bacterial enzymes; critical for diverse amino acid oxidation workflows.
Steady-state kinetic assays at pH 7–9, 25–37°C; FAD-dependent.
Substrate specificity broad-spectrum biocatalysis deracemization non-proteinogenic amino acids

Racemic Resolution for D-Amino Acids: LAAO vs. DAAO

LAAO from Rhodococcus opacus enabled resolution of racemic amino acid mixtures to yield D-amino acids with an enantiomeric excess (ee) of >99% . In a chemoenzymatic deracemization system using ancestral LAAO (HTAncLAAO2), full conversion (>99% ee, D-enantiomer) was achieved for 16 racemates including nine D,L-Phe derivatives, six D,L-Trp derivatives, and D,L-phenylglycine . This positions LAAO as the enzyme of choice for producing D-amino acid pharmaceutical precursors—a space historically dominated by D-amino acid oxidase (DAAO), which cannot access D-enantiomer products via the same deracemization logic .

Chiral resolution for D-amino acids
Class-level inference
LAAO (R. opacus, HTAncLAAO2): >99% ee D-amino acids; 16 racemates fully converted.
DAAO: yields L-enantiomers; cannot directly produce D-enantiomers without extra steps.
LAAO is functionally irreplaceable for direct deracemization to D-amino acid precursors.
Chemoenzymatic system with chemical reductant; catalase co-present; preparative scale.
Chiral resolution deracemization enantiomeric excess D-amino acid production pharmaceutical intermediates

Thermal Stability Enhancement in Ancestral LAAO

Ancestral sequence reconstruction of L-arginine oxidase (AROD) produced AncARODn0, which displayed a temperature at which residual activity is half of maximum (T₁/₂) that was >20°C higher than that of the native Oceanobacter kriegii AROD . AncARODn0 also exhibited broad substrate selectivity comparable to promiscuous LAAOs, combining thermal robustness with expanded substrate scope—two properties rarely coincident in native enzymes . Separately, the immobilized fungal hcLAAO4 from Hebeloma cylindrosporum retained activity for over 40 days at 25°C, achieving a total turnover number of 17,600 for phenylpyruvate production .

Thermal stability enhancement
Head-to-head
AncARODn0 T₁/₂ >20°C higher than native Oceanobacter kriegii AROD; immobilized hcLAAO4 retained activity >40 days at 25°C (TTN 17,600).
Ancestral and immobilized LAAO variants provide thermal endurance for extended reactor campaigns; snake venom enzymes are thermally fragile.
Recombinant expression in E. coli; purified enzyme thermal inactivation assay.
Thermal stability ancestral enzyme reconstruction process biocatalysis operational robustness

Recombinant Expression Challenges for LAAO

Multiple independent studies confirm that 'true' LAAOs fail to express as soluble active protein in Escherichia coli, accumulating instead as insoluble inclusion bodies . Successful heterologous expression has been demonstrated in Streptomyces lividans, yielding recombinant R. opacus LAAO with a specific activity of 0.18 U/mg in crude extract , and in Pichia pastoris, yielding 0.25–0.5 mg/L of purified recombinant Calloselasma rhodostoma LAAO . This contrasts sharply with D-amino acid oxidase, which is routinely expressed at high yield in E. coli, making DAAO the default biocatalyst for many industrial oxidative deamination processes .

Recombinant expression feasibility
Class-level inference
LAAO: insoluble in E. coli; max yield 0.25–0.5 mg/L (P. pastoris); specific activity 0.18 U/mg (S. lividans). DAAO: routine high-yield soluble expression in E. coli.
Sourcing LAAO at scale requires specialized hosts; verify vendor production host and soluble activity documentation.
Multiple heterologous systems tested across independent studies.
Recombinant expression heterologous production sourcing feasibility E. coli insolubility

Source-Specific Cytotoxicity Profiles of Venom LAAOs

Cytotoxicity of snake venom LAAOs varies dramatically by source and target cell line. Cv-LAAOI from Cerastes vipera exhibited an IC₅₀ of 2.75 ± 0.38 μg/mL against MCF-7 breast cancer cells, compared with higher IC₅₀ values against HepG2 (liver), A549 (lung), HCT116 (colon), and PC3 (prostate) lines, indicating breast cancer selectivity . LAAO from king cobra (Ophiophagus hannah) showed even greater potency: IC₅₀ of 0.18 ± 0.03 μg/mL against MCF-7 and 0.63 ± 0.21 μg/mL against A549 cells . LAAOcdt from Crotalus durissus terrificus exhibited a mean IC₅₀ of 10.5 μg/mL across multiple cancer lines, with glioma and pancreatic carcinoma being most sensitive (IC₅₀ 7.2 and 7.4 μg/mL, respectively) . These data reveal that IC₅₀ values span a >50-fold range depending on venom source (0.18 μg/mL to >10 μg/mL), making source selection the critical determinant of cytotoxic potency.

Source-specific cytotoxicity range
Cross-study comparable
O. hannah LAAO IC₅₀ 0.18 μg/mL (MCF-7); C. vipera LAAO IC₅₀ 2.75 μg/mL (MCF-7); C. d. terrificus LAAO IC₅₀ 7.2–7.4 μg/mL (glioma/pancreatic). >50-fold variation across venom sources.
Venom source is the critical determinant of observed cell-model response; substituting sources compromises endpoint reproducibility.
In vitro MTT or similar assays; H₂O₂-mediated mechanism confirmed by catalase reversal.
Cytotoxicity anticancer IC50 snake venom LAAO cell line selectivity

Application Scenarios for LAAO Procurement


D-Amino Acid Pharmaceutical Intermediate Production

For synthesis of D-amino acid derivatives at >99% ee, ancestral or bacterial LAAOs (e.g., HTAncLAAO2, R. opacus LAAO) enable direct deracemization of racemates through selective oxidation of the L-enantiomer coupled with chemical imine reduction. This approach has been validated for 16 racemic substrates at full conversion, outperforming DAAO-based systems that produce the opposite enantiomer and require additional stereoinversion steps . Procure LAAO from recombinant bacterial sources or ancestral designs to ensure adequate enzyme supply; verify >99% ee specification with certificate of analysis from the vendor.

Broad-Spectrum α-Keto Acid Biosynthesis

When the target product is an α-keto acid derived from any of 39+ L-amino acid substrates, Rhodococcus opacus LAAO is the only validated enzyme with the requisite substrate breadth. Its Km values of 15–30 μM for key substrates ensure efficient conversion at low substrate concentrations, and its 10-fold kcat advantage over snake venom LAAO for L-DOPA oxidation provides a direct process economic benefit . For procurement, specify R. opacus origin and request kinetic characterization data for the specific amino acid substrate of interest.

Co-Substrate Recycling in Transaminase Cascades

In dual-enzyme cascades combining (S)-selective transaminases with LAAO for co-substrate recycling, the fungal hcLAAO4 expressed in E. coli or P. pastoris has been validated at preparative scale (>90 mg) to produce (R)-methylbenzylamine at >99% ee with complete conversion (50% theoretical maximum). The immobilized hcLAAO4 retains activity for >40 days, enabling repeated batch use . Procurement should specify recombinant hcLAAO4 and confirm compatibility with intended transaminase and catalase co-immobilization format.

Cancer Cell Cytotoxicity Studies with Venom LAAO

For biomedical research on LAAO-mediated cytotoxicity, the venom source dictates potency and selectivity. Ophiophagus hannah LAAO provides IC₅₀ of 0.18 μg/mL against MCF-7 cells, approximately 15-fold more potent than Cerastes vipera LAAO (IC₅₀ 2.75 μg/mL) . Procurement must be accompanied by source-of-origin documentation, SDS-PAGE purity data, and ideally vendor-provided IC₅₀ verification against the researcher's target cell line to ensure experimental reproducibility.

Application
Selection Property
Validation Focus
D-Amino acid intermediate production
Enantiocomplementary deracemization capability
>99% ee specification; ancestral or bacterial LAAO source documentation
Broad-spectrum α-keto acid biosynthesis
Substrate scope breadth and low Km profile
Kinetic characterization data for target amino acid substrate; R. opacus origin verification
Transaminase cascade co-substrate recycling
Operational stability under immobilization format
Recombinant hcLAAO4 identity; compatibility with co-immobilized transaminase and catalase
Cancer cell-model endpoint studies
Venom source documentation and purity profile
Source-of-origin certificate; SDS-PAGE purity; cell-line-specific response verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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